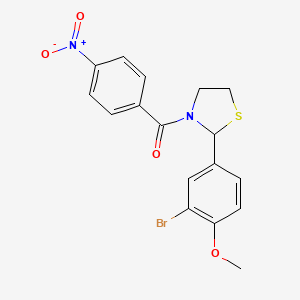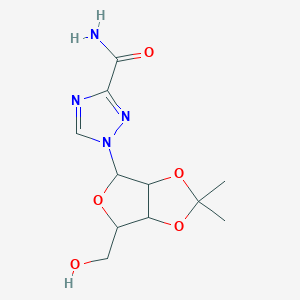
2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile is a member of the 4H-chromene family, which is known for its diverse biological activities. Compounds in this family have shown antibacterial, fungicidal, molluscicidal, and anticancer properties
Preparation Methods
The synthesis of 2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile can be achieved through a one-pot reaction involving aliphatic aldehydes, malononitrile, and resorcinol in water . This method is eco-friendly and involves base-initiated reactions. The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition . The yields of the product can vary from 23% to 76%, depending on the specific conditions and reactants used .
Chemical Reactions Analysis
2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . The compound’s ability to inhibit tubulin, a protein involved in cell division, makes it a potential candidate for cancer treatment . Additionally, its diverse biological activities make it a valuable tool for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can inhibit cell division, leading to apoptosis (programmed cell death) in cancer cells . This mechanism is similar to that of other tubulin inhibitors, which are used in cancer therapy. The compound’s ability to target specific pathways involved in cell division and survival makes it a promising candidate for further research and development.
Comparison with Similar Compounds
2-amino-7-hydroxy-4-(pentan-3-yl)-4H-chromene-3-carbonitrile can be compared to other 4H-chromene derivatives, such as 2-amino-4-aryl-4H-chromene-3-carbonitriles . While both types of compounds exhibit similar biological activities, the presence of different substituents can lead to variations in their potency and selectivity. For example, 4-aryl derivatives are known for their potent apoptosis-inducing activity and vascular targeting properties . The unique structure of this compound, with its specific substituents, may offer distinct advantages in terms of selectivity and efficacy.
properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-pentan-3-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-3-9(4-2)14-11-6-5-10(18)7-13(11)19-15(17)12(14)8-16/h5-7,9,14,18H,3-4,17H2,1-2H3 |
InChI Key |
KQFQGCIMMWCKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone](/img/structure/B11046037.png)
![1-[4-(2-Methylallyl)piperazino]-2-propen-1-one](/img/structure/B11046040.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11046045.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11046071.png)
![N-[4-hydroxy-3-(3-hydroxypropyl)thiolan-3-yl]benzamide](/img/structure/B11046081.png)
![1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone](/img/structure/B11046096.png)

![4-(4-ethoxyphenyl)-7-hydroxy-1-(propan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046108.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046111.png)
![7-(4-methoxyphenyl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046112.png)
![1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11046113.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11046127.png)
